molecular formula C13H14O3 B8414801 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one

3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one

Cat. No.: B8414801
M. Wt: 218.25 g/mol
InChI Key: ONYWBNVSVNXDNV-UHFFFAOYSA-N
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Description

3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one: is an organic compound that belongs to the class of gamma-butyrolactones It is characterized by the presence of a methoxybenzylidene group attached to a methyl-substituted gamma-butyrolactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one typically involves the condensation of p-methoxybenzaldehyde with 4-methyl-gamma-butyrolactone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium methoxide, sodium hydride, and various alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Formation of p-methoxybenzoic acid or p-methoxybenzophenone.

    Reduction: Formation of p-methoxybenzyl alcohol or p-methoxybenzyl alkane.

    Substitution: Formation of p-alkoxybenzylidene-4-methyl-gamma-butyrolactone derivatives.

Scientific Research Applications

Chemistry: 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and activators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    p-Methoxybenzaldehyde: A precursor in the synthesis of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one.

    4-Methyl-gamma-butyrolactone: Another precursor used in the synthesis.

    p-Methoxybenzyl alcohol: A reduction product of this compound.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxybenzylidene group and gamma-butyrolactone ring provide a versatile framework for chemical modifications and functionalization, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one

InChI

InChI=1S/C13H14O3/c1-9-7-11(13(14)16-9)8-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3

InChI Key

ONYWBNVSVNXDNV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)OC)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

74 g (0.5 mol) of 4-methyl-γ-butyrolactone are added to a suspension of 27 g (0.50 mol) of sodium methoxide in 400 g of methyl tert-butyl ether and, over the course of 1 h, 68 g (0.5 mol) of anisaldehyde are added thereto with stirring at room temperature. The mixture is maintained under reflux for a further 1 h and then cooled, and 200 g of iced water are added to the mixture and the pH is adjusted to 5 using 10% sulphuric acid. After the phases have separated, the product is distilled. This gives 65 g of the desired compound in a yield of 48% of theory. The specific absorbance E{fraction (1/1)} of the novel compound according to the present invention is 1.250, measured at a wavelength of λmax 310 nm.
Quantity
74 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Three

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